Tréosulfan

Vue d'ensemble

Description

Le tréosulfan est un agent alkylant bifonctionnel utilisé principalement dans le traitement de conditionnement avant la transplantation de cellules souches hématopoïétiques allogéniques. Il est connu pour sa capacité à nettoyer la moelle osseuse et à faire place aux cellules transplantées pour produire des cellules sanguines saines. Le this compound est converti en composés époxydes actifs dans l'organisme, qui tuent les cellules en division rapide en se fixant à leur ADN .

Applications De Recherche Scientifique

Treosulfan has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkylation reactions.

Biology: Investigated for its effects on rapidly dividing cells and its potential as an immunosuppressive agent.

Medicine: Primarily used in conditioning treatments before stem cell transplantation. .

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mécanisme D'action

Target of Action

Treosulfan is primarily targeted at cells that develop rapidly, such as bone marrow cells . It is particularly effective against primitive and committed hematopoietic progenitor cells, T and NK cells .

Mode of Action

Treosulfan is a prodrug, which means it is initially inactive and is converted into an active form within the body . It undergoes a spontaneous, pH-dependent conversion to active epoxide compounds . These compounds exert their cytotoxic activity through alkylation of the DNA and other biological molecules . This interaction with DNA disrupts the normal cell division process, leading to cell death .

Biochemical Pathways

The primary biochemical pathway involved in Treosulfan’s action is the DNA alkylation process . The active epoxide compounds formed from Treosulfan interact with DNA, causing damage and preventing the cells from dividing properly . This leads to cell death, particularly in rapidly dividing cells like those found in the bone marrow .

Pharmacokinetics

Treosulfan exhibits interesting pharmacokinetic properties. It is rapidly distributed in the body . The conversion of Treosulfan to its active compounds is non-enzymatic and highly dependent on pH and temperature . The elimination of the prodrug involves a highly pH- and temperature-sensitive nonenzymatic conversion to the active monoepoxide, glomerular filtration, and tubular reabsorption . The terminal half-life of Treosulfan is approximately 2 hours , and its clearance rate is 150-300 mL/min .

Result of Action

The primary result of Treosulfan’s action is the depletion of stem cells and broad antineoplastic effects . By damaging the DNA of rapidly dividing cells, Treosulfan prevents these cells from proliferating. This leads to a reduction in the cellularity of primary and secondary lymphatic organs . In the context of a bone marrow transplant, this ‘conditioning’ effect helps clear the bone marrow and make room for the transplanted cells .

Analyse Biochimique

Biochemical Properties

Treosulfan undergoes a highly pH- and temperature-dependent nonenzymatic conversion to the monoepoxide { (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate [S,S-EBDM]} and diepoxide { (2S,3S)-1,2:3,4-diepoxybutane [S,S-DEB]} . These active metabolites of Treosulfan are responsible for its cytotoxic properties .

Cellular Effects

In the body, Treosulfan is converted into other compounds called epoxides which kill cells, especially cells that develop rapidly such as bone marrow cells, by attaching to their DNA while they are dividing . It is used as a ‘conditioning’ treatment to clear the bone marrow and make room for the transplanted bone marrow cells, which can then produce healthy blood cells .

Molecular Mechanism

Treosulfan exerts its effects at the molecular level through its active metabolites, which are formed in a pH and temperature-dependent reaction . These metabolites kill cells by attaching to their DNA while they are dividing .

Temporal Effects in Laboratory Settings

The effects of Treosulfan over time in laboratory settings have been observed in several studies. For instance, a study found that Treosulfan has advantages in terms of dose of administration, lower incidence of sinusoidal obstruction syndrome, and lower neurotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of Treosulfan vary with different dosages. A population pharmacokinetic model has been developed that allows the prediction of Treosulfan and its active metabolites’ concentrations in rat plasma and brain .

Metabolic Pathways

Treosulfan is converted spontaneously (non-enzymatically) into its active compounds . This conversion is a highly pH- and temperature-sensitive nonenzymatic process .

Transport and Distribution

Treosulfan and its active metabolites are rapidly distributed in the body . Both Treosulfan and its active metabolites poorly penetrate the blood–brain barrier .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le tréosulfan peut être synthétisé en utilisant du borohydrure de sodium et de l'iode comme agents réducteurs. Cette méthode est considérée comme moins dangereuse et plus pratique par rapport aux réactifs traditionnels . Le processus implique la réduction de composés intermédiaires pour obtenir du this compound à un rendement élevé et une pureté élevée.

Méthodes de production industrielle

En milieu industriel, le this compound est produit sous forme de poudre pour solution injectable. La poudre est reconstituée pour créer une solution contenant 50 mg de this compound par mL . Le processus de production est soigneusement contrôlé pour garantir la pureté et l'efficacité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le tréosulfan subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion en composés époxydes actifs.

Réduction : Implique des agents réducteurs comme le borohydrure de sodium.

Substitution : Alkylation de l'ADN et d'autres molécules biologiques.

Réactifs et conditions courants

- Conversion dépendante du pH en époxydes.

Réduction : Borohydrure de sodium et iode.

Substitution : Les réactions d'alkylation se produisent spontanément dans l'organisme.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont des composés époxydes actifs, tels que le (2S,3S)-1,2-époxybutane-3,4-diol-4-méthanesulfonate et le L-diépoxybutane .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'alkylation.

Biologie : Étudié pour ses effets sur les cellules en division rapide et son potentiel en tant qu'agent immunosuppresseur.

Médecine : Principalement utilisé dans les traitements de conditionnement avant la transplantation de cellules souches. .

Industrie : Utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de médicaments.

Mécanisme d'action

Le this compound est un promédicament qui est converti en composés époxydes actifs dans l'organisme. Ces composés exercent leurs effets en alkylant l'ADN et d'autres molécules biologiques, entraînant la mort cellulaire. Les effets immunosuppresseurs sont attribués à sa toxicité à l'égard des cellules progénitrices hématopoïétiques, des lymphocytes T et des cellules NK . Les cibles moléculaires comprennent les brins d'ADN, qui sont endommagés, inhibant la réplication de l'ADN et provoquant la mort des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Busulfan : Un autre agent alkylant utilisé dans les traitements de conditionnement avant la transplantation de cellules souches.

Melphalan : Un agent alkylant utilisé en chimiothérapie.

Unicité du tréosulfan

Le this compound est unique en raison de sa conversion dépendante du pH en composés époxydes actifs, ce qui permet une mort cellulaire ciblée. Il est considéré comme moins toxique et plus efficace dans certains régimes de conditionnement par rapport au busulfan .

La capacité du this compound à nettoyer la moelle osseuse et ses effets antinéoplasiques étendus en font un composé précieux dans les milieux cliniques et de recherche.

Propriétés

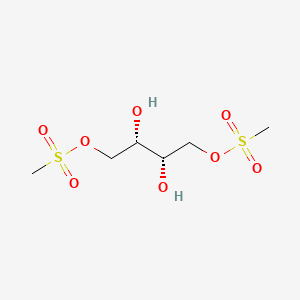

IUPAC Name |

(2,3-dihydroxy-4-methylsulfonyloxybutyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPOZVAOBBQLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13308-13-9, 21106-06-9, 299-75-2, 1947-62-2 | |

| Record name | Erythritol, 1,4-dimethanesulfonate, (meso)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013308139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol, 1,4-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threitol,4-dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis mesyl ester of D-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Treosulfan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Treosulphan?

A1: Treosulphan is a prodrug that is converted to its active metabolites under low pH conditions. These active metabolites, epoxy derivatives, act as DNA alkylators. [, ] This alkylation process disrupts DNA replication and ultimately leads to cell death. [, ]

Q2: What are the downstream effects of Treosulphan's interaction with DNA?

A2: The alkylating activity of Treosulphan's metabolites primarily targets rapidly dividing cells, leading to cell cycle arrest and apoptosis. [, , ] This makes it effective in treating hematologic malignancies and preparing patients for hematopoietic stem cell transplantation (HSCT). [, , ]

Q3: What is the molecular formula and weight of Treosulphan?

A3: Treosulphan (l-threitol-1,4-bis-methanesulfonate) has the molecular formula C6H14O8S2 and a molecular weight of 278.32 g/mol. [, ]

Q4: Is there any spectroscopic data available for Treosulphan?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, they mention techniques like PCR for monitoring Treosulphan's effect on specific gene fusions in clinical settings. [] Further research exploring its spectroscopic properties would be valuable.

Q5: How stable are Treosulphan solutions used in in vitro assays?

A5: Treosulphan exhibits limited stability in phosphate-buffered saline (PBS) at pH 7, with a 5% degradation (t0.95) occurring within 1 hour at room temperature. [] Refrigeration and lowering the pH to 4-5 can increase its stability tenfold. []

Q6: What are the main clinical applications of Treosulphan?

A6: Treosulphan is primarily used as part of conditioning regimens for allogeneic HSCT in patients with hematological malignancies like acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and myelodysplastic syndrome (MDS). [, , , , ] It is also used in treating non-malignant disorders like thalassemia major. [, , , ]

Q7: How does Treosulphan compare to Busulfan in conditioning regimens?

A7: Studies show that Treosulphan demonstrates comparable or even superior efficacy to Busulfan in myeloablation, immunosuppression, and anti-leukemic activity. [, ] Importantly, Treosulphan appears to have a more favorable toxicity profile, with lower incidences of seizures, severe mucositis, and hepatic veno-occlusive disease (VOD). [, , , , ]

Q8: What is the evidence for Treosulphan's efficacy in treating high-risk infant ALL?

A8: A study investigating Treosulphan-based conditioning in infants with high-risk ALL reported a low relapse rate and promising long-term event-free survival. [] This suggests that Treosulphan provides sufficient cytotoxic effects for this challenging patient population. [, ]

Q9: What are the potential toxicities associated with Treosulphan?

A9: While generally well-tolerated, Treosulphan can cause myelosuppression, increasing the risk of infections. [, , ] Other potential adverse effects include mucositis, hepatic toxicity, and endocrine dysfunction, though these appear less frequent compared to Busulfan. [, , ]

Q10: What are the future research directions for Treosulphan?

A11: Further research is needed to optimize dosing strategies, particularly in specific patient populations. [, ] Additionally, investigating combination therapies with novel agents like venetoclax and azacitidine holds promise for improving outcomes in relapsed/refractory cases. []

Q11: What resources are available for researchers studying Treosulphan?

A12: Resources include clinical trial databases like ClinicalTrials.gov, research publications indexed in databases like PubMed, and collaborations with institutions at the forefront of HSCT and hematological malignancy research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.